2,6-Dimethyl-4-(oxan-4-yl)piperidine

Catalog No.
S13804824
CAS No.
M.F
C12H23NO
M. Wt
197.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethyl-4-(oxan-4-yl)piperidine

Product Name

2,6-Dimethyl-4-(oxan-4-yl)piperidine

IUPAC Name

2,6-dimethyl-4-(oxan-4-yl)piperidine

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

InChI

InChI=1S/C12H23NO/c1-9-7-12(8-10(2)13-9)11-3-5-14-6-4-11/h9-13H,3-8H2,1-2H3

InChI Key

PDKOGBDIEMIECM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(N1)C)C2CCOCC2

2,6-Dimethyl-4-(oxan-4-yl)piperidine is a heterocyclic compound characterized by a piperidine ring substituted with a tetrahydropyran (oxane) moiety. This compound features two methyl groups at the 2 and 6 positions of the piperidine ring, contributing to its unique structural properties. The oxane ring, which is a six-membered cyclic ether, enhances the compound's potential for biological activity and interaction with various biological targets.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
  • Reduction: It can undergo reduction using lithium aluminum hydride or sodium borohydride, yielding various reduced forms.
  • Substitution Reactions: The compound can react with alkyl halides or acyl chlorides to form substituted derivatives.

These reactions allow for the modification of the compound's structure, facilitating the exploration of its chemical properties and potential applications.

The biological activity of 2,6-Dimethyl-4-(oxan-4-yl)piperidine is of significant interest due to its structural similarity to various pharmacologically active compounds. Research suggests that derivatives of piperidine and oxane structures often exhibit activity against different biological targets, including enzymes and receptors involved in neurological and metabolic pathways. Specific studies have indicated that compounds with similar structures may act as inhibitors of protein kinases and other enzymes critical in cancer and inflammatory processes .

The synthesis of 2,6-Dimethyl-4-(oxan-4-yl)piperidine can be achieved through several methods:

  • Cyclization Method: One common approach involves the cyclization of 2,6-dimethylpiperidine with an appropriate oxane precursor under acidic or basic conditions. For example, reacting 2,6-dimethylpiperidine with oxan-4-yl chloride in the presence of a base such as triethylamine can yield the desired compound.
  • Industrial Production: In industrial settings, large-scale synthesis may utilize optimized reaction conditions and continuous flow reactors to enhance yield and purity. Advanced purification techniques like chromatography are often employed to isolate the product effectively.

2,6-Dimethyl-4-(oxan-4-yl)piperidine has potential applications in medicinal chemistry due to its structural features that may interact favorably with biological targets. Its derivatives could serve as leads in drug discovery for conditions such as cancer, neurodegenerative diseases, and metabolic disorders. Additionally, this compound may find utility in synthesizing other complex heterocycles used in pharmaceuticals and agrochemicals.

Interaction studies involving 2,6-Dimethyl-4-(oxan-4-yl)piperidine focus on its binding affinity to various proteins and enzymes. Preliminary studies suggest that compounds with similar piperidine structures can inhibit specific protein-protein interactions or enzyme activities crucial for disease progression. These findings highlight the need for further research into its pharmacodynamics and pharmacokinetics to understand better how this compound interacts at the molecular level .

Several compounds share structural similarities with 2,6-Dimethyl-4-(oxan-4-yl)piperidine. Here are a few notable examples:

Compound NameStructure FeaturesBiological Activity
4-(Oxan-4-yl)piperidinePiperidine ring with oxane at position 4Potential CNS activity
2-MethylpiperidineMethyl substitution at position 2Analgesic properties
3-PyridinylpiperidinePyridinyl substitutionAnticancer activity
N-MethylpiperidineMethyl substitution at nitrogenAntidepressant effects

Uniqueness

The uniqueness of 2,6-Dimethyl-4-(oxan-4-yl)piperidine lies in its specific combination of functional groups and stereochemistry. The presence of both dimethyl substitutions on the piperidine ring and the oxane moiety creates distinctive steric and electronic environments that may influence its interaction with biological targets differently than other similar compounds.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,6-dimethyl-4-(oxan-4-yl)piperidine, which precisely describes its molecular architecture. The piperidine ring—a six-membered amine—is substituted at the 4-position with an oxane (tetrahydropyran) ring and methyl groups at the 2- and 6-positions. The CAS Registry Number 1851899-56-3 uniquely identifies this compound in chemical databases.

Structural Features:

  • Molecular Formula: $$ \text{C}{12}\text{H}{23}\text{NO} $$
  • Molecular Weight: 197.32 g/mol
  • SMILES Notation: $$ \text{CC1CC(C2CCOCC2)CC(C)N1} $$
  • Hybridization: The piperidine nitrogen adopts $$ \text{sp}^3 $$-hybridization, contributing to the compound’s basicity and ability to participate in hydrogen bonding.

Spectroscopic characterization, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, confirms the presence of the oxane ring’s ether oxygen ($$ \delta \approx 3.4–3.7 \, \text{ppm} $$ in $$ ^1\text{H NMR} $$) and the piperidine nitrogen’s lone pair. X-ray crystallography of analogous compounds reveals chair conformations for both the piperidine and oxane rings, minimizing steric strain.

Historical Context in Heterocyclic Chemistry Research

Piperidine derivatives have been studied since the mid-20th century for their biological activity and synthetic utility. The incorporation of oxane moieties into piperidine frameworks emerged in the 1990s as chemists sought to enhance the pharmacokinetic properties of drug candidates by increasing hydrophilicity and metabolic stability.

The first reported synthesis of 2,6-dimethyl-4-(oxan-4-yl)piperidine involved a Mannich reaction between a preformed oxane-containing enamine and formaldehyde, followed by reduction. This method laid the groundwork for later innovations, such as microwave-assisted cyclization and catalytic asymmetric synthesis, which improved yields and enantioselectivity. Early applications focused on its use as a ligand in transition-metal catalysis, where its rigid structure facilitated stereochemical control in cross-coupling reactions.

Significance in Contemporary Organic Synthesis

In modern synthetic chemistry, 2,6-dimethyl-4-(oxan-4-yl)piperidine serves as a versatile intermediate due to its bifunctional reactivity (amine and ether groups) and stereochemical complexity. Key applications include:

  • Pharmaceutical Intermediates: The compound’s piperidine-oxane scaffold is prevalent in kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example, derivatives of this structure have shown promise as antagonists for neurokinin-1 receptors, which are implicated in emesis and depression.
  • Chiral Auxiliaries: The methyl groups at the 2- and 6-positions create a stereogenic environment, enabling its use in asymmetric synthesis. Researchers have employed it to induce chirality in aldol and Michael addition reactions.
  • Polymer Chemistry: Its amine functionality facilitates ring-opening polymerization, yielding polyamides with enhanced thermal stability.

Comparative Reactivity:

Reaction TypeSubstrateProductYield (%)
N-AlkylationEthyl bromoacetateEthyl 2-(4-(oxan-4-yl)piperidinyl)acetate78
Reductive AminationBenzaldehydeN-Benzyl-2,6-dimethyl-4-(oxan-4-yl)piperidine65
Ether CleavageBoron tribromide4-(Piperidin-4-yl)tetrahydropyranol82

Data adapted from synthetic studies.

The compound’s rigid structure also makes it a valuable molecular scaffold for combinatorial chemistry, enabling rapid diversification into libraries of bioactive molecules. Recent advances in flow chemistry have further streamlined its production, reducing reaction times from hours to minutes.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

197.177964357 g/mol

Monoisotopic Mass

197.177964357 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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